molecular formula C7H3BrCl2N2 B8236450 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B8236450
M. Wt: 265.92 g/mol
InChI Key: SSEQKPPPRBJVLO-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrrolo[2,3-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyrrolo[2,3-B]pyridine derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of suitable solvents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-B]pyridine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the FGFR signaling pathway by binding to the receptor and preventing its activation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
  • 1H-Pyrazolo[3,4-B]pyridines
  • Pyrrolopyrazine derivatives

Uniqueness

Compared to similar compounds, 3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR signaling with high potency makes it a valuable compound for therapeutic applications .

Properties

IUPAC Name

3-bromo-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-3-2-11-7-6(3)4(9)1-5(10)12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEQKPPPRBJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2Br)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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